4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)-
Description
The target compound, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)-4(3H)-quinazolinone, features a 2-methylphenyl group at position 3 and a 2-oxoethyl-2-pyridinyl substituent at position 2.
Properties
CAS No. |
73283-09-7 |
|---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(2-oxo-2-pyridin-2-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-2-5-12-19(15)25-21(14-20(26)18-11-6-7-13-23-18)24-17-10-4-3-9-16(17)22(25)27/h2-13H,14H2,1H3 |
InChI Key |
JBRHOOQOZOUZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinazolinone compounds.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in the 2-Oxoethyl Chain
3-(2-Methylphenyl)-2-(2-Oxophenylethyl)-4(3H)-Quinazolinone (FABWUA10)
- Structure : Replaces the 2-pyridinyl group with a phenyl ring.
- Crystallographic studies (CSD: FABWUA10) show a planar conformation similar to the target compound, suggesting comparable stability .
3-(4-Methylphenyl)-2-(2-Oxo-2-(3-Pyridinyl)Ethyl)-4(3H)-Quinazolinone
- Structure : Substitutes 2-pyridinyl with 3-pyridinyl.
- Impact : The positional isomerism of the pyridine nitrogen alters electronic distribution. This compound exhibits an intraperitoneal LD₅₀ of 562 mg/kg in mice, indicating moderate toxicity, though data for the target compound is unavailable .
3-(2-(4-Fluorophenyl)-2-Oxoethyl)-3H-Quinazolin-4-One
- Structure : Features a 4-fluorophenyl group in the oxoethyl chain.
- Properties: Lower molecular weight (282.27 g/mol) due to the absence of pyridinyl.
Functional Group Modifications
2-{[2-(3-Chloro-4-Methylphenyl)-2-Oxoethyl]Sulfanyl}-3-Phenyl-4(3H)-Quinazolinone
- Structure : Incorporates a sulfanyl (-S-) linker and a chloro-methylphenyl group.
- Impact : The sulfur atom increases nucleophilicity, while the chlorine enhances antimicrobial activity. Molecular weight (420.91 g/mol) is higher than the target compound, suggesting altered pharmacokinetics .
Quinconazole and Fluquinconazole
Physical Properties
- Melting Points : Analogous compounds range from 223–251°C, indicating high thermal stability. The target compound’s melting point is unreported but likely within this range .
- Molecular Weight : The target compound’s estimated molecular formula (C₂₂H₁₇N₃O₂; ~355.42 g/mol) aligns with derivatives bearing aromatic substituents .
Biological Activity
The compound 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(2-pyridinyl)ethyl)- is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.
- Molecular Formula : C22H17N3O2
- Molecular Weight : 357.39 g/mol
- CAS Number : 64068
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as:
- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : It exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.
Anticancer Activity
Research indicates that derivatives of quinazolinones, including the studied compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance:
- A study highlighted its effectiveness against non-small cell lung cancer (NSCLC), where it inhibited cell growth through mechanisms involving histone deacetylase inhibition and disruption of phosphoinositide 3-kinase signaling pathways .
- Another investigation focused on aurora kinase inhibitors derived from quinazolinones, showcasing their potential in cancer therapy due to their selective cytotoxicity against tumor cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- It demonstrated significant antibacterial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported at 16 μg/mL and 8 μg/mL respectively .
- Other studies have confirmed its efficacy against various fungal strains, suggesting broad-spectrum antimicrobial potential .
Analgesic Properties
In pharmacological evaluations, certain quinazolinone derivatives exhibited analgesic effects comparable to standard pain relief medications like aspirin and indomethacin. Specifically, one derivative showed higher analgesic activity than these established drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Analgesic Activity |
|---|---|---|---|
| 4(3H)-Quinazolinone | High | Moderate | High |
| Benzodiazepines | Moderate | Low | Low |
| Isoquinolines | Moderate | Moderate | Moderate |
This table illustrates that while the compound shows high anticancer and analgesic activities, similar compounds like benzodiazepines do not exhibit comparable efficacy in these areas.
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- Antimicrobial Efficacy Study :
- Analgesic Activity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4(3H)-quinazolinone derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For substituted variants like the target compound, regioselective alkylation at the N3 position using 2-methylphenyl groups and subsequent functionalization with pyridinyl-ethyl ketone moieties are critical. Optimization may include solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalysts like p-toluenesulfonic acid to enhance cyclization efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural features of this compound, such as the 2-pyridinyl-ethyl ketone group?
- Methodological Answer :
- ¹H NMR : The pyridinyl protons (δ 7.2–8.5 ppm) and methylphenyl protons (δ 2.4 ppm for CH₃) are diagnostic. The 2-oxo-ethyl group shows a singlet near δ 4.1 ppm for the CH₂ adjacent to the ketone.
- IR : A strong carbonyl stretch at ~1680 cm⁻¹ confirms the quinazolinone core, while a secondary peak at ~1700 cm⁻¹ corresponds to the ketone group.
- MS : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₂₀H₁₆N₃O₂, exact mass calculated via HRMS). Fragmentation patterns will highlight loss of the pyridinyl-ethyl group (m/z ~105) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for 4(3H)-quinazolinones, such as antimicrobial vs. anticancer effects?
- Methodological Answer :
- Dose-Response Analysis : Test the compound across a wide concentration range (nM to μM) to identify off-target effects at higher doses.
- Cell-Line Specificity : Compare activity in cancer (e.g., MCF-7, HeLa) vs. bacterial models (e.g., S. aureus, E. coli).
- Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected (e.g., DNA intercalation vs. kinase inhibition). For example, notes quinazolinones induce C/EBPα-mediated differentiation in leukemia cells, which may conflict with broad-spectrum antimicrobial activity reported in .
Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for kinase targets?
- Methodological Answer :
- Substitution Analysis : Modify the 2-pyridinyl group to explore steric and electronic effects. For instance, replacing pyridinyl with bulkier substituents (e.g., 4-tert-butylphenyl) may enhance kinase binding.
- Molecular Docking : Use software like AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR or VEGFR2).
- In Vitro Kinase Assays : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. What experimental designs address stability challenges of the 2-oxo-ethyl group under physiological conditions?
- Methodological Answer :
- pH Stability Testing : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.
- Prodrug Approaches : Protect the ketone as a ketal or Schiff base derivative to enhance plasma stability.
- Metabolite Identification : Use LC-MS/MS to detect oxidation or hydrolysis products in liver microsomes .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?
- Methodological Answer :
- 3D Model Limitations : Spheroids may underreport efficacy due to poor compound penetration. Use fluorescent tracers (e.g., Hoechst 33342) to assess diffusion.
- Hypoxia Effects : Quinazolinones may exhibit reduced activity in hypoxic core regions of spheroids. Measure hypoxia markers (e.g., HIF-1α) to correlate with IC₅₀ shifts .
Q. What computational tools predict metabolic liabilities of the 2-methylphenyl substituent?
- Methodological Answer :
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., para-methyl hydroxylation).
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using human recombinant enzymes .
Specialized Applications
Q. How can this compound be integrated into combination therapies to overcome multidrug resistance (MDR) in cancer?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
